4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile
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Overview
Description
4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core fused with a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is usually carried out under acidic conditions, which facilitates the formation of the imidazo[1,5-c]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic core and have shown potential as enzyme inhibitors.
Uniqueness
4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile is unique due to its specific substitution pattern and the presence of the benzonitrile group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H9N5 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-(5-aminoimidazo[1,5-c]pyrimidin-3-yl)benzonitrile |
InChI |
InChI=1S/C13H9N5/c14-7-9-1-3-10(4-2-9)12-17-8-11-5-6-16-13(15)18(11)12/h1-6,8H,(H2,15,16) |
InChI Key |
ZKQFEJOOCKPJKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C3N2C(=NC=C3)N |
Origin of Product |
United States |
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